4,4'-(Porphyrin-5,15-diyl)dianiline
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Overview
Description
4,4’-(Porphyrin-5,15-diyl)dianiline is a complex organic compound with the molecular formula C₃₂H₂₄N₆. It is a derivative of porphyrin, a class of compounds known for their role in biological systems such as hemoglobin and chlorophyll. This compound is characterized by the presence of two aniline groups attached to the porphyrin core, making it a versatile molecule for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Porphyrin-5,15-diyl)dianiline typically involves the condensation of pyrrole and benzaldehyde derivatives under acidic conditions to form the porphyrin core. Subsequent functionalization with aniline groups is achieved through nucleophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts such as trifluoroacetic acid and high temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 4,4’-(Porphyrin-5,15-diyl)dianiline follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification is typically achieved through column chromatography and recrystallization to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Porphyrin-5,15-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the porphyrin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorinating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted porphyrins and quinonoid derivatives, which have applications in materials science and catalysis .
Scientific Research Applications
4,4’-(Porphyrin-5,15-diyl)dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Studied for its potential role in mimicking biological systems such as enzymes and photosynthetic complexes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors, catalysts, and light-harvesting materials.
Mechanism of Action
The mechanism by which 4,4’-(Porphyrin-5,15-diyl)dianiline exerts its effects involves its ability to interact with various molecular targets through coordination chemistry. The porphyrin core can bind to metal ions, facilitating electron transfer reactions and catalytic processes. This interaction is crucial for its applications in catalysis and photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylporphyrin: Similar in structure but lacks the aniline groups.
Hematoporphyrin: Contains additional hydroxyl groups, making it more hydrophilic.
Phthalocyanine: A macrocyclic compound with nitrogen atoms in the core instead of carbon.
Uniqueness
4,4’-(Porphyrin-5,15-diyl)dianiline is unique due to its dual aniline groups, which enhance its reactivity and versatility in various chemical reactions. This makes it particularly valuable for applications requiring specific functionalization and coordination properties .
Properties
Molecular Formula |
C32H24N6 |
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Molecular Weight |
492.6 g/mol |
IUPAC Name |
4-[15-(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline |
InChI |
InChI=1S/C32H24N6/c33-21-5-1-19(2-6-21)31-27-13-9-23(35-27)17-25-11-15-29(37-25)32(20-3-7-22(34)8-4-20)30-16-12-26(38-30)18-24-10-14-28(31)36-24/h1-18,35,38H,33-34H2 |
InChI Key |
ZNYXIIVDPGUDMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=CC=C(C=C7)N)C=C4)N3)N |
Origin of Product |
United States |
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